Dichlone

Übersicht

Beschreibung

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide.

This compound, [other than liquid] appears as a yellow crystalline solid. It is a wettable powder. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide.

Wirkmechanismus

Target of Action

Dichlone, a fungicide and algicide of the quinone class , is primarily targeted at fungal pathogens on tree fruit and blue algae . It is applied to fruits, vegetables, field crops, ornamentals, and residential and commercial outdoor areas .

Biochemical Pathways

Quinones, an important class of compounds found in many biochemical systems, are known to exhibit cytotoxic activity attributed to different mechanisms including redox cycling, intercalation of dna strands, free radical generation, and alkylation via quinone methide formation .

Pharmacokinetics

Based on its chemical properties, it is unlikely to leach to groundwater .

Result of Action

The result of this compound’s action is the control of fungal pathogens and blue algae . It is used as a general fungicide applied to various plants and outdoor areas .

Action Environment

It has moderate mammalian toxicity . The primary hazard is the threat to the environment . Immediate steps should be taken to limit its spread to the environment . It can easily penetrate the soil and contaminate groundwater and nearby streams .

Biochemische Analyse

Biochemical Properties

Dichlone interacts with various biomolecules in biochemical reactions. For instance, it has been used with flavonoids as substrates in the synthesis of benzonaphthofuroquinones and benzoylnaphthindolizinediones . The reactions involve processes like isomerization, hydration, oxidation, decomposition, and intermolecular condensation .

Cellular Effects

This compound has shown significant effects on various types of cells. For example, benzonaphthofuroquinones synthesized using this compound have exhibited potent cytotoxicity against carcinoma cell lines . These compounds have also shown low toxicity to normal cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. In the synthesis of benzonaphthofuroquinones, this compound undergoes processes like isomerization, hydration, oxidation, decomposition, and intermolecular condensation .

Biologische Aktivität

3,3'-Dinitro-2,2'-bipyridyl (DNBP) is a chemical compound with the molecular formula CHNO and a CAS number of 1024-94-8. It is characterized by two nitro groups attached to the 3 and 3' positions of the bipyridine structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

The biological activity of 3,3'-dinitro-2,2'-bipyridyl is primarily attributed to its ability to interact with biological macromolecules and its role as a precursor in the synthesis of biologically active derivatives. Research indicates that DNBP can form metal complexes that exhibit significant anticancer activity. For instance, gold(III) complexes derived from bipyridine derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications .

Anticancer Properties

A notable study demonstrated that gold(III) complexes containing 3,3'-dinitro-2,2'-bipyridyl derivatives exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like cisplatin. These complexes induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The IC values for these compounds were significantly lower than those for cisplatin, showcasing their potential as effective anticancer agents.

Interaction with Biological Targets

3,3'-Dinitro-2,2'-bipyridyl has been shown to interact with various biological targets through coordination chemistry. The nitro groups can participate in electron transfer processes, enhancing the reactivity of the compound. This feature is particularly relevant in the development of metal-based drugs where electron transfer plays a critical role in their mechanism of action .

Study on Metal Complexes

A study focused on the synthesis of gold(III) complexes with 3,3'-dinitro-2,2'-bipyridyl highlighted their synthesis and characterization through techniques such as NMR and IR spectroscopy. The results indicated that these complexes exhibited potent cytotoxicity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer). The study concluded that these compounds could serve as promising candidates for further development in anticancer therapy .

Electrochemical Behavior

Research into the electrochemical properties of DNBP and its polymers revealed interesting redox behavior. The compound can undergo single-electron transfer reactions, which are critical for its application in sensors and other electrochemical devices. The electrochemical stability and reactivity of DNBP make it a valuable component in the design of new materials for electronic applications .

Comparative Analysis

To provide a clearer understanding of the biological activity of 3,3'-dinitro-2,2'-bipyridyl compared to similar compounds, the following table summarizes key properties:

| Compound | Anticancer Activity | Mechanism of Action | Electrochemical Properties |

|---|---|---|---|

| 3,3'-Dinitro-2,2'-bipyridyl | High | Apoptosis induction via metal complex formation | Single-electron transfer capability |

| Cisplatin | Moderate | DNA cross-linking | Limited redox activity |

| Denufosol | Low | P2Y2 receptor agonist | Not applicable |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicide for Crop Protection

Dichlone has historically been used to control fungal pathogens in various crops, particularly tree fruits. Its effectiveness against diseases such as brown rot, scab, and blossom blight has made it a valuable tool for farmers. The compound is applied to crops like apples, pears, plums, and cherries to mitigate the impact of these pathogens .

Algal Control in Aquatic Systems

In addition to its use in agriculture, this compound is employed to manage blue-green algae in ponds and other aquatic environments. This application helps maintain water quality and prevents harmful algal blooms that can disrupt aquatic ecosystems .

Environmental Impact

Toxicity and Ecotoxicity

This compound exhibits moderate toxicity to mammals and is harmful to aquatic life at low concentrations. Its low aqueous solubility reduces the risk of groundwater contamination; however, its environmental persistence can lead to bioaccumulation in aquatic organisms . Regulatory bodies have raised concerns about its potential effects on biodiversity, prompting discussions about its approval status in various regions .

Regulatory Status

Currently, this compound is not approved for use as a pesticide in several jurisdictions due to its toxicity profile and environmental concerns. Its classification as an obsolete fungicide reflects a shift towards safer alternatives in agricultural practices .

Analytical Applications

Spectrophotometric Analysis

This compound has been utilized in analytical chemistry for spectrophotometric measurements. For instance, it reacts with certain compounds to form colored complexes that can be quantitatively analyzed using spectrophotometry. This method provides a sensitive means of detecting specific substances in food supplements and other applications .

Case Study: Detection of Oxiphore®

A notable study developed a direct spectrophotometric method using this compound to measure the concentration of Oxiphore®, a synthetic polyhydroquinone complex. The method demonstrated high sensitivity and specificity, with an average error of only 7-10% in concentration determination .

Summary Data Table

The following table summarizes key information regarding the applications of this compound:

| Application Area | Specific Use | Target Organisms/Conditions | Regulatory Status |

|---|---|---|---|

| Agricultural Fungicide | Control of fungal diseases | Brown rot, Scab, Blossom blight | Not approved in several regions |

| Aquatic Algal Control | Management of blue-green algae | Algae in ponds | Limited use due to toxicity |

| Analytical Chemistry | Spectrophotometric analysis | Detection of Oxiphore® | Research use only |

| Environmental Monitoring | Assessment of ecological impacts | Aquatic life | Concerns over toxicity |

Eigenschaften

IUPAC Name |

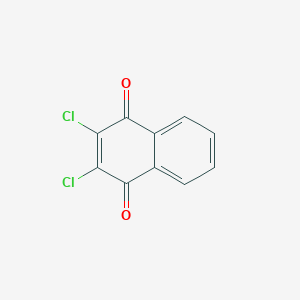

2,3-dichloronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPKNMBRVBMTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O2 | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020425 | |

| Record name | Dichlone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlone is a yellow crystalline solid dissolved in a water-emulsifiable liquid carrier. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Used as a fungicide., Golden yellow solid; [Merck Index] Yellow solid dissolved in water-emulsifiable liquid carrier; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes 527 °F (USCG, 1999), 275 °C at 2 mm Hg | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in alcohol, ether, benzene, About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane, In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/, 0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified), Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.8 (Air = 1) | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg], 1.1X10-6 mm Hg at 25 °C | |

| Record name | Dichlone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4764 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dichlone can alter the permeability of the cell membrane, which may be one of the sites of action of this pesticide in fibroblastic cells. By a direct interaction with membrane components, dichlone enters the cell rapidly and stimulates oxygen uptake, probably by constituting a bypass of electron transfer., Experiments indicated that the key oxidation of glucose, acetate, pyruvate, and alpha-ketoglutarate were inhibited by dichlone., A central nervous system depressant. Reacts with enzyme thiols., Dichlone is a potent alkylating agent, undergoing substitution reactions with amines., For more Mechanism of Action (Complete) data for DICHLONE (6 total), please visit the HSDB record page. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow needles or leaflets from alcohol. | |

CAS No. |

117-80-6 | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28BKZ2J9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

379.4 °F (USCG, 1999), 195 °C, Melting Point: greater than or equal to 188 °C /Technical Grade/ | |

| Record name | DICHLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.